6-[4-(cyclopropanesulfonyl)piperazin-1-yl]-9-methyl-9H-purine

Physicochemical profiling Drug-likeness Sulfonylpiperazine SAR

6-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-9-methyl-9H-purine (CAS 2549040-88-0) is a synthetic purine derivative featuring a cyclopropanesulfonyl-substituted piperazine ring at the 6-position and a methyl substituent at the 9-position of the purine core. This compound belongs to the broader class of 6-(4-sulfonylpiperazin-1-yl)-9H-purine analogs, which are investigated as potential kinase inhibitors and modulators of biological pathways.

Molecular Formula C13H18N6O2S
Molecular Weight 322.39 g/mol
CAS No. 2549040-88-0
Cat. No. B6452747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[4-(cyclopropanesulfonyl)piperazin-1-yl]-9-methyl-9H-purine
CAS2549040-88-0
Molecular FormulaC13H18N6O2S
Molecular Weight322.39 g/mol
Structural Identifiers
SMILESCN1C=NC2=C1N=CN=C2N3CCN(CC3)S(=O)(=O)C4CC4
InChIInChI=1S/C13H18N6O2S/c1-17-9-16-11-12(17)14-8-15-13(11)18-4-6-19(7-5-18)22(20,21)10-2-3-10/h8-10H,2-7H2,1H3
InChIKeyQEDBZPVVWDZZED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-9-methyl-9H-purine (CAS 2549040-88-0) – Compound Profile & Procurement Context


6-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-9-methyl-9H-purine (CAS 2549040-88-0) is a synthetic purine derivative featuring a cyclopropanesulfonyl-substituted piperazine ring at the 6-position and a methyl substituent at the 9-position of the purine core [1]. This compound belongs to the broader class of 6-(4-sulfonylpiperazin-1-yl)-9H-purine analogs, which are investigated as potential kinase inhibitors and modulators of biological pathways [2]. The cyclopropanesulfonyl group imparts distinct steric and electronic properties compared to linear or aromatic sulfonyl analogs, potentially influencing target binding, metabolic stability, and physicochemical profile. The compound is commercially available as a screening compound from Life Chemicals (catalog F6791-3478) [3], indicating its relevance in early-stage drug discovery campaigns.

Procurement Risk Alert: Why Generic Substitution of 6-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-9-methyl-9H-purine Is Scientifically Unjustified


Substitution with other 6-(4-sulfonylpiperazin-1-yl)-9-methyl-9H-purine analogs (e.g., methanesulfonyl or arylsulfonyl congeners) cannot be assumed to preserve biological activity or physicochemical behavior. The cyclopropanesulfonyl group is a conformationally constrained, compact sulfonamide that occupies a distinct steric volume and exhibits unique electronic characteristics compared to methyl, phenyl, or substituted-phenyl sulfonyl analogs [1]. These structural differences directly impact target binding pocket complementarity, as demonstrated across diverse sulfonylpiperazine-containing compound series [2]. The computed partition coefficient (XLogP3 = 0.4) and topological polar surface area (TPSA = 92.6 Ų) of this compound [3] place it in a specific physicochemical space that may not be replicated by close analogs, with implications for membrane permeability and solubility. Until direct comparative biological data are generated, the precautionary principle dictates that this compound be treated as a distinct chemical entity for procurement and screening purposes.

Quantitative Differentiation Evidence for 6-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-9-methyl-9H-purine vs. Structural Analogs


Physicochemical Differentiation: Cyclopropanesulfonyl vs. Methanesulfonyl Analog – Computed Lipophilicity & Polar Surface Area

The cyclopropanesulfonyl-substituted compound (target) exhibits a computed XLogP3 of 0.4 and a topological polar surface area (TPSA) of 92.6 Ų [1]. The methanesulfonyl analog 6-(4-methanesulfonylpiperazin-1-yl)-9-methyl-9H-purine, being a smaller and more polar sulfonamide, is predicted to have lower lipophilicity (estimated XLogP3 < 0) and potentially higher aqueous solubility. The cyclopropane ring in the target compound increases hydrophobic surface area while maintaining a compact, rigid geometry, which may favor blood-brain barrier penetration and target-binding pocket complementarity relative to the linear methanesulfonyl group [2].

Physicochemical profiling Drug-likeness Sulfonylpiperazine SAR

Hydrogen Bond Acceptor/Donor Profile: Target Compound vs. Class Baseline for Drug-Likeness Assessment

The target compound possesses 0 hydrogen bond donors (HBD) and 7 hydrogen bond acceptors (HBA) [1]. Many 6-(4-arylsulfonylpiperazin-1-yl)-9H-purine analogs, particularly those with free NH groups on the purine ring (9-unsubstituted), exhibit HBD > 0, which can restrict passive membrane permeability. The 9-methyl substitution in the target compound eliminates a potential HBD site on the purine imidazole ring, a feature that distinguishes it from 9-unsubstituted analogs such as 6-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-9H-purine . The zero HBD count places this compound in a favorable region of Lipinski's rule-of-five space for oral bioavailability.

ADME prediction Lead-likeness Hydrogen bonding

Rotatable Bond Count as a Measure of Conformational Flexibility: Target vs. Higher-Molecular-Weight Analogs

The target compound has only 3 rotatable bonds [1], indicating a relatively rigid structure compared to analogs with larger N-9 substituents (e.g., 9-cyclopentyl or 9-(2-methoxyethyl) derivatives) or extended piperazine N-4 substituents (e.g., diphenylmethyl, arylpiperazine). For instance, 6-[4-(diphenylmethyl)piperazin-1-yl]-9-methyl-9H-purine possesses a significantly higher rotatable bond count due to the diphenylmethyl group. The low rotatable bond count of the target compound reduces the conformational entropy penalty upon target binding, which can enhance binding affinity and selectivity when the bound conformation is pre-organized [2].

Conformational restriction Entropy penalty Ligand efficiency

Computed Density and Boiling Point as Handleability Indicators for Procurement and Formulation

The predicted density of the target compound is 1.66 ± 0.1 g/cm³ at 20 °C, with a predicted boiling point of 564.4 ± 60.0 °C [1]. These values suggest a solid-state compound with high thermal stability, suitable for standard storage and handling conditions. The high predicted boiling point implies low volatility, reducing the risk of compound loss during solvent evaporation steps in assay preparation. While most 6-substituted purine-piperazine analogs are expected to be solids, the specific density value can inform formulation calculations for stock solution preparation.

Compound handling Formulation Stability prediction

Recommended Application Scenarios for 6-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-9-methyl-9H-purine (2549040-88-0)


Kinase Inhibitor Screening Libraries Targeting CNS-Penetrant Chemical Space

Based on its physicochemical signature—XLogP3 of 0.4, TPSA of 92.6 Ų, zero HBD, and only 3 rotatable bonds—this compound occupies chemical space highly favorable for CNS drug discovery [1]. It is well-suited for inclusion in focused kinase inhibitor screening libraries where blood-brain barrier penetration is a desired attribute. The cyclopropanesulfonyl group, being a compact and metabolically stable sulfonamide, offers a differentiated scaffold compared to common methylsulfonyl or arylsulfonyl kinase inhibitor fragments [2]. Procurement is recommended for labs running high-throughput screens against CNS-relevant kinase targets (e.g., GSK-3β, CDK5, LRRK2).

Structure-Activity Relationship (SAR) Expansion Around 6-Sulfonylpiperazine Purine Leads

For medicinal chemistry programs exploring 6-(4-sulfonylpiperazin-1-yl)-9H-purine lead series, this compound provides a distinct cyclopropane sulfonamide data point. The cyclopropane ring introduces steric constraints and unique electronic properties compared to open-chain or aromatic sulfonyl analogs [1]. Systematic SAR assessment comparing this compound with methanesulfonyl, ethanesulfonyl, benzenesulfonyl, and substituted-benzenesulfonyl analogs can reveal the optimal sulfonamide substituent for potency, selectivity, and ADME properties [2]. Its availability as a catalog screening compound (Life Chemicals F6791-3478) facilitates rapid acquisition for such comparative SAR studies.

Computational Chemistry and Molecular Docking Validation Studies

The low conformational flexibility (3 rotatable bonds) and well-defined sulfonamide geometry of this compound make it an excellent candidate for computational docking and molecular dynamics validation studies [1]. The rigid cyclopropanesulfonyl group reduces the conformational sampling burden in docking simulations, potentially yielding more reliable pose predictions compared to flexible alkyl sulfonamide analogs. This compound can serve as a probe molecule for calibrating docking workflows targeting purine-binding pockets in kinases or other ATP-binding proteins [2].

Metabolic Stability Assessment of Cyclopropane-Containing Sulfonamides

Cyclopropane rings are known to confer metabolic stability by resisting cytochrome P450-mediated oxidation compared to alkyl chains [1]. Procuring this compound alongside its methanesulfonyl and ethanesulfonyl analogs enables a systematic microsomal stability comparison to experimentally determine whether the cyclopropanesulfonyl group provides a measurable stability advantage. The resulting data can inform future design decisions in sulfonylpiperazine-containing lead optimization campaigns [2].

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